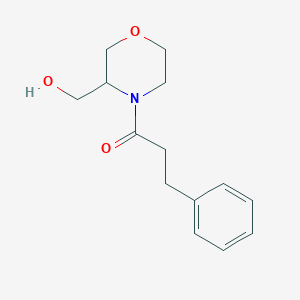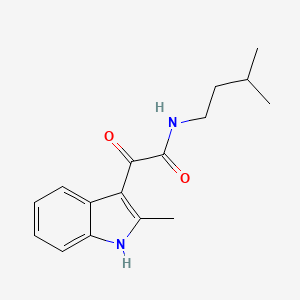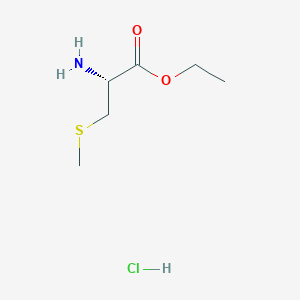![molecular formula C16H20N2O5S2 B3011279 5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide CAS No. 2097901-30-7](/img/structure/B3011279.png)
5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are a key component of the compound, has been a topic of interest in recent years . Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . Protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been reported . This process involves a radical approach and has been used in the formal total synthesis of various compounds .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been extensively studied . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations . Protodeboronation of pinacol boronic esters is a notable reaction that has been utilized .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, which are part of the compound’s structure, have been studied for their anticancer properties . The presence of the thiophene moiety can be crucial in the synthesis of compounds with potential antitumor activity. Research has shown that certain thiophene derivatives can act as kinase inhibitors, which are valuable in cancer treatment as they can interfere with the signaling pathways that promote tumor growth and proliferation .
Organic Semiconductors
The thiophene ring is a common structural unit in organic semiconductors due to its conjugated system and electron-rich nature . Organic semiconductors featuring thiophene have been used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications benefit from the compound’s ability to transport charge and its electronic properties.
Material Science: Corrosion Inhibitors
In material science, thiophene derivatives are known to serve as corrosion inhibitors . This application is particularly relevant in the protection of metals and alloys in aggressive environments. The compound’s molecular structure could be tailored to improve its binding affinity to metal surfaces, thereby enhancing its effectiveness as a corrosion inhibitor.
Pharmaceutical Applications: Anti-inflammatory and Analgesic Effects
Thiophene derivatives have been reported to exhibit anti-inflammatory and analgesic effects . This suggests that the compound could be synthesized into drugs that alleviate pain and reduce inflammation, potentially contributing to treatments for conditions like arthritis.
Pharmacological Properties: Antimicrobial Activity
The antimicrobial activity of thiophene derivatives makes them candidates for the development of new antibiotics . With antibiotic resistance on the rise, the synthesis of new compounds with unique mechanisms of action is crucial. The compound’s structure could be modified to target specific bacterial enzymes or pathways.
Industrial Chemistry: Synthesis of Advanced Compounds
Thiophene derivatives are important in industrial chemistry for the synthesis of advanced compounds with a variety of biological effects . The compound could be used as an intermediate in the synthesis of more complex molecules that have applications in various chemical industries.
properties
IUPAC Name |
5-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-16(20,8-11-5-6-24-9-11)10-18-25(21,22)12-3-4-14(23-2)13(7-12)15(17)19/h3-7,9,18,20H,8,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUHNCJHOQNQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)

![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B3011207.png)

![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)
![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3,4-difluorobenzamide](/img/structure/B3011216.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B3011218.png)
